4-nitronaphthalene-2-carboxylic acid
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Overview
Description
4-nitronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to interact with various biological targets . For instance, nitro-fatty acids, a class of bioactive lipids, can undergo rapid and reversible reactions with biological nucleophiles, such as cysteine and histidine, thus supporting post-translational modifications of proteins .
Mode of Action
The exact mode of action of 4-Nitro-2Nitro compounds generally exhibit their effects through the electrophilic properties of the nitro group . The nitro group can undergo rapid and reversible reactions with biological nucleophiles, leading to post-translational modifications of proteins . These modifications can regulate key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to regulate a range of key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes . For instance, nitro-fatty acids are produced under conditions of inflammation and oxidative stress and play a protective role in a variety of metabolic diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Nitro-2The compound’s molecular weight is 21718 , which is within the range favorable for good bioavailabilitynaphthoic acid.
Result of Action
The specific molecular and cellular effects of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to mediate metabolic, anti-oxidative stress, anti-inflammatory, and other signaling actions . They play a protective role in a variety of metabolic diseases, which have been associated with anti-atherosclerosis, blood-pressure lowering, and are involved in the regulation of glycolipid metabolism and insulin resistance .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Nitro-2It is known that the compound is solid at room temperature and should be stored in a dry environment naphthoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-nitronaphthalene-2-carboxylic acid can be synthesized through several methods:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene. This intermediate is then further nitrated to produce this compound.
Oxidation of 4-nitronaphthalene: 4-nitronaphthalene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to yield this compound
Industrial Production Methods
Industrial production of this compound typically involves the large-scale nitration of naphthalene followed by oxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Catalysts: Acid catalysts for esterification reactions
Major Products Formed
Reduction: 4-aminonaphthalene-2-carboxylic acid
Esterification: 4-nitronaphthalene-2-carboxylate esters
Scientific Research Applications
4-nitronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-nitronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
4-nitrobenzoic acid: Similar in structure but lacks the naphthalene ring.
2-nitronaphthalene-1-carboxylic acid: Similar but with different positions of the nitro and carboxylic acid groups.
4-aminonaphthalene-2-carboxylic acid: The amino derivative of this compound
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Biological Activity
4-Nitronaphthalene-2-carboxylic acid (4-NNCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
4-NNCA has the molecular formula C₁₁H₈N₂O₄ and a molecular weight of 216.19 g/mol. The presence of the nitro group (-NO₂) is key to its biological activity, influencing its interaction with various biological targets.
The primary mechanisms through which 4-NNCA exerts its biological effects include:
- Electrophilic Properties : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition and other cellular effects .
- Signaling Pathways : 4-NNCA is known to influence key signaling pathways involved in gene expression and cellular processes, including anti-inflammatory and antioxidant responses.
Antineoplastic Activity
Research indicates that nitro compounds, including 4-NNCA, exhibit antitumor properties. A study demonstrated that derivatives of nitro-naphthoic acids can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
4-NNCA has been shown to exhibit anti-inflammatory properties. Nitro fatty acids derived from similar structures have been reported to modulate inflammatory responses by inhibiting the NF-kB pathway . This suggests that 4-NNCA may have potential in treating inflammatory diseases.
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies have reported that nitro-substituted naphthalene derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-NNCA is crucial for its therapeutic application:
- Absorption : The compound is expected to be absorbed through the gastrointestinal tract due to its moderate lipophilicity.
- Metabolism : It undergoes metabolic transformations primarily via reduction of the nitro group, leading to the formation of amine derivatives which may exhibit different biological activities .
- Excretion : The metabolites are likely excreted via renal pathways.
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of 4-NNCA derivatives in vitro against various cancer cell lines. Results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 30 µM depending on the derivative tested .
- Anti-inflammatory Response : In a model of acute inflammation induced in rats, administration of 4-NNCA resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, highlighting its potential therapeutic role in inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-nitronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMHFGBHYAKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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